2-Amino-3-(2-methoxyphenyl)propan-1-ol
Overview
Description
2-Amino-3-(2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a white to yellow solid that is commonly used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced to 2-methoxyphenylpropan-1-amine. This intermediate is subsequently converted to the final product through a reductive amination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-(2-methoxyphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at a different position.
2-Amino-1-(4-methoxyphenyl)propan-1-ol: Another isomer with the methoxy group at the para position.
Uniqueness
2-Amino-3-(2-methoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUGARSDWUCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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